1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Bromobenzyl)-4-methylpiperazine: This compound also contains a bromobenzyl group but differs in the presence of a piperazine ring instead of a pyrazole ring.
1-((3-bromobenzyl)oxy)-4-chloro-2-(trifluoromethyl)benzene: This compound has a similar trifluoromethyl group but differs in the presence of a benzene ring with additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8BrF3N2O2 |
---|---|
Molecular Weight |
349.10 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |
InChI Key |
COJTVOIENIFOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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